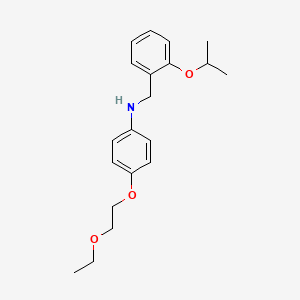
4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline
Vue d'ensemble
Description
4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline is a useful research compound. Its molecular formula is C20H27NO3 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula: C₂₀H₂₇NO₃
- CAS Number: 1040687-17-9
- Molecular Weight: 315.44 g/mol
- Structure: The compound features an aniline moiety substituted with an ethoxyethoxy group and an isopropoxybenzyl group, contributing to its unique biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, specifically in breast and lung cancer models.
- Mechanism of Action: The compound appears to inhibit cell proliferation by interfering with the cell cycle at the G1 phase, leading to increased p53 expression, which is crucial for apoptosis .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding: It has been shown to bind selectively to certain receptors involved in cell signaling pathways, such as the estrogen receptor and specific kinases.
- Enzymatic Inhibition: The compound inhibits enzymes related to tumor growth and inflammation, including cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with concentrations above the MIC values mentioned earlier.
Case Study 2: Cancer Cell Apoptosis
A separate study explored the effects of this compound on MCF-7 cells. The researchers observed morphological changes typical of apoptosis, including chromatin condensation and DNA fragmentation, confirming its potential as an anticancer agent.
Propriétés
IUPAC Name |
4-(2-ethoxyethoxy)-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-22-13-14-23-19-11-9-18(10-12-19)21-15-17-7-5-6-8-20(17)24-16(2)3/h5-12,16,21H,4,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHONKPPZLLVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCC2=CC=CC=C2OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















